molecular formula C16H16Cl2N2OS B4052584 [2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride

[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride

Cat. No.: B4052584
M. Wt: 355.3 g/mol
InChI Key: IFSUMCFWIQREDA-UHFFFAOYSA-N
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Description

[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride is a useful research compound. Its molecular formula is C16H16Cl2N2OS and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0360397 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis

A study focused on the chromatographic behavior of compounds related to phenothiazine derivatives, highlighting the importance of understanding their analytical characteristics in pharmaceutical applications. This research emphasized the need for precise analytical methods to assess these compounds' presence and concentration in formulations, underscoring their relevance in drug development and quality control processes (Bobrov, Van'kova, & Sul'din, 2000).

Pharmacological Evaluation

Another significant area of application is the pharmacological evaluation of phenothiazine derivatives, where studies have been conducted to understand their effects on dopamine metabolism. This research provides insights into the neuroleptic activity of these compounds, contributing to our understanding of their potential therapeutic uses and the mechanisms underlying their pharmacological actions (Grol et al., 1982).

Antioxidant Activity

Phenothiazine derivatives have also been explored for their antioxidant properties, with studies examining their ability to scavenge free radicals. This research is particularly relevant in the context of developing new antioxidant agents that could be beneficial in managing oxidative stress-related conditions (Nagaraja et al., 2014).

Spectrophotometric Determination

Research into the development of spectrophotometric methods for determining phenothiazine derivatives highlights the ongoing need for accurate, reliable analytical techniques. These methods are crucial for the quantitative analysis of these compounds in various matrices, further supporting their application in both research and clinical settings (Gowda, Gowda, & Gowda, 1985).

Ionometric Estimation

The creation of ion-selective electrodes (ISEs) for the estimation of phenothiazine derivatives in aqueous solutions is another critical research area. This work demonstrates the potential for developing novel analytical tools that can provide rapid, selective, and sensitive detection of these compounds (Kharitonov & Gorelov, 2000).

Properties

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-(dimethylamino)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS.ClH/c1-18(2)10-16(20)19-12-5-3-4-6-14(12)21-15-8-7-11(17)9-13(15)19;/h3-9H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUMCFWIQREDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride
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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride
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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride
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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride
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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride
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[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]dimethylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.